molecular formula C8H8ClNO3 B2776606 2-Amino-5-chloro-4-methoxybenzoic acid CAS No. 79025-82-4

2-Amino-5-chloro-4-methoxybenzoic acid

Cat. No.: B2776606
CAS No.: 79025-82-4
M. Wt: 201.61
InChI Key: VJLREPGGNOEDCE-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) . This indicates the presence of an amino group (NH2), a chloro group (Cl), a methoxy group (OCH3), and a carboxylic acid group (COOH) in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds are used in solution phase peptide synthesis . This suggests that it may participate in amide bond formation reactions.


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 201.61 and its boiling point is 365.2±42.0°C at 760 mmHg .

Scientific Research Applications

Spectroscopic Analysis and Molecular Properties

The compound's spectroscopic characteristics, including FTIR, FT-Raman, UV, and NMR spectra, have been extensively analyzed. These studies have provided insights into the fundamental modes, combination, and overtone bands of the molecule. Advanced computational methods like density functional theory (DFT) have been employed to optimize the structure and determine its vibrational frequencies, which show good agreement with experimental data. Such analyses are crucial for understanding the molecular structure and dynamics, which have implications for material science and molecular engineering (Poiyamozhi et al., 2012).

Synthesis of Metabolites and Pharmaceutical Applications

The compound has been used as a precursor in the synthesis of metabolites related to pharmaceutical drugs, such as metoclopramide. These synthetic pathways are significant for developing new therapeutic agents and understanding drug metabolism in humans. Such studies help in identifying potential metabolites in biological samples, which is vital for pharmacokinetics and drug development research (Maurich et al., 1994).

Unnatural Amino Acids and Peptide Synthesis

Research has explored the synthesis of unnatural amino acids that mimic tripeptide β-strands, contributing to the field of peptide synthesis and protein engineering. These efforts have led to the development of molecules that can form β-sheet-like hydrogen-bonded dimers, essential for studying protein folding and designing novel biomaterials (Nowick et al., 2000).

Novel Syntheses and Material Properties

The compound has also found application in synthesizing novel derivatives with controlled physico-chemical properties. Such derivatives have been investigated for their acid, fluorescence, and complexing properties, which are relevant for developing new materials with specific optical and chemical characteristics (Tudose et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statements associated with it are H319, which means it causes serious eye irritation . Precautionary measures include avoiding contact with eyes and skin, and if contact occurs, rinse thoroughly with water .

Properties

IUPAC Name

2-amino-5-chloro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLREPGGNOEDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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